Methyl 2-(methylsulfanyl)prop-2-enoate
Description
Methyl 2-(methylsulfanyl)prop-2-enoate is a sulfur-containing α,β-unsaturated ester with the molecular formula C₅H₈O₂S and a molecular weight of 132.18 g/mol. Its structure comprises a prop-2-enoate backbone substituted with a methylsulfanyl (–SMe) group at the β-position and a methyl ester at the α-position.
Properties
CAS No. |
43228-10-0 |
|---|---|
Molecular Formula |
C5H8O2S |
Molecular Weight |
132.18 g/mol |
IUPAC Name |
methyl 2-methylsulfanylprop-2-enoate |
InChI |
InChI=1S/C5H8O2S/c1-4(8-3)5(6)7-2/h1H2,2-3H3 |
InChI Key |
QCGQAWBHALUDCD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=C)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-propenoic acid, 2-(methylthio)-, methyl ester typically involves the esterification of 2-propenoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors where 2-propenoic acid and methanol are mixed with an acid catalyst. The reaction mixture is heated to the desired temperature, and the product is continuously removed to drive the reaction to completion.
Chemical Reactions Analysis
Types of Reactions: 2-Propenoic acid, 2-(methylthio)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or peracids.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted esters.
Scientific Research Applications
2-Propenoic acid, 2-(methylthio)-, methyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers and resins, where it acts as a monomer or comonomer.
Mechanism of Action
The mechanism of action of 2-propenoic acid, 2-(methylthio)-, methyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological targets. The methylthio group can undergo oxidation to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Methyl 2-(methylsulfanyl)prop-2-enoate with structurally related compounds, focusing on substituent effects, physicochemical properties, and applications.
Table 1: Structural and Physicochemical Comparison
Substituent Effects on Reactivity and Stability
- Methylsulfanyl Group (–SMe) : The –SMe group in the target compound enhances nucleophilic reactivity at the β-carbon, facilitating thiol-ene or alkylation reactions. This contrasts with the sulfonate group (–SO₃⁻) in Sodium 2-methylprop-2-ene-1-sulphonate, which confers ionic character and water solubility .
- Halogen Substituents : The dichlorophenyl derivative (CAS 1254365-78-0) exhibits increased electrophilicity due to electron-withdrawing Cl atoms, making it more reactive toward nucleophilic attack compared to the target compound .
Q & A
Basic Research Questions
Q. How can Methyl 2-(methylsulfanyl)prop-2-enoate be synthesized, and what analytical techniques validate its purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification reactions involving methyl acrylate derivatives and methylsulfanyl precursors. Purity validation requires gas chromatography (GC) or high-performance liquid chromatography (HPLC), coupled with mass spectrometry (MS) for molecular confirmation. Structural elucidation employs - and -NMR spectroscopy to verify sulfanyl and ester moieties .
Q. What spectroscopic methods are optimal for characterizing the electronic structure of this compound?
- Methodological Answer : Fourier-transform infrared (FT-IR) spectroscopy identifies functional groups (e.g., C=O at ~1700 cm, S–C at ~600–700 cm). UV-Vis spectroscopy reveals π→π* transitions in the conjugated enoate system. Nuclear magnetic resonance (NMR) spectroscopy resolves stereoelectronic effects, such as deshielding of the α-proton adjacent to the sulfanyl group .
Q. How can crystallographic data resolve ambiguities in the molecular geometry of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides precise bond lengths and angles. Software like SHELXL refines crystallographic models, while ORTEP-3 generates thermal ellipsoid diagrams to visualize atomic displacement parameters . For example, the C=S bond length (~1.82 Å) and dihedral angles between the ester and sulfanyl groups can confirm steric interactions .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) complement experimental data in studying the electronic properties of this compound?
- Methodological Answer : Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict molecular orbitals, electrostatic potential surfaces, and frontier orbital energies (HOMO-LUMO gaps). These correlate with experimental UV-Vis spectra and reactivity trends. For instance, the electron-withdrawing sulfanyl group lowers LUMO energy, enhancing electrophilic character .
Q. What strategies address contradictions in reactivity data between computational predictions and experimental observations?
- Methodological Answer : Discrepancies often arise from solvent effects or approximations in computational models. Hybrid QM/MM (quantum mechanics/molecular mechanics) simulations incorporating explicit solvent molecules improve accuracy. For example, solvation-free energy calculations reconcile differences in hydrolysis rates predicted in vacuum versus aqueous media .
Q. How can molecular docking studies predict the biological interactions of this compound with target proteins?
- Methodological Answer : Docking software (e.g., AutoDock Vina) evaluates binding affinities by sampling ligand conformations within protein active sites. The sulfanyl group’s hydrophobicity and ester’s hydrogen-bonding capacity are critical for interactions with residues like serine or histidine in enzymatic pockets. Validation via molecular dynamics (MD) simulations assesses binding stability .
Q. What experimental designs optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer : Systematic variation of substituents (e.g., replacing methylsulfanyl with aryl groups) requires orthogonal protecting groups and catalyst screening. For instance, palladium-catalyzed cross-coupling introduces aryl halides to the enoate backbone. High-throughput screening (HTS) identifies derivatives with enhanced bioactivity or reduced toxicity .
Data Analysis and Interpretation
Q. How should researchers handle conflicting crystallographic and spectroscopic data for this compound?
- Methodological Answer : Discrepancies in bond lengths (e.g., C=O from XRD vs. IR) may arise from dynamic effects in solution versus static crystal structures. Multi-technique validation (e.g., XRD + Raman spectroscopy) resolves such issues. For example, XRD provides ground-state geometry, while Raman spectra capture vibrational modes influenced by crystal packing .
Q. What statistical approaches are recommended for analyzing batch-to-batch variability in synthetic yields?
- Methodological Answer : Multivariate analysis (e.g., ANOVA) identifies critical factors (e.g., temperature, catalyst loading) affecting yield. Design of experiments (DoE) with central composite design optimizes reaction conditions. For example, a Pareto chart prioritizes factors like reaction time over solvent polarity in yield variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
